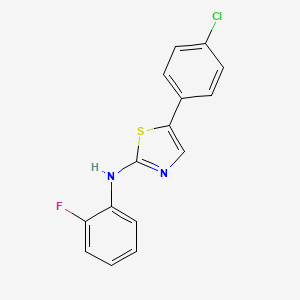

5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine

Description

5-(4-Chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 4-chlorophenyl group at the 5-position of the thiazole ring and a 2-fluorophenylamine substituent at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor-modulating properties .

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2S/c16-11-7-5-10(6-8-11)14-9-18-15(20-14)19-13-4-2-1-3-12(13)17/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYXTZQYEMIOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=C(S2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoroaniline in the presence of a thioamide source, such as thiourea, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties. Specifically, compounds similar to 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Thiazole derivatives are often evaluated for their antimicrobial efficacy. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents like chlorine and fluorine is known to improve the antibacterial potency of thiazole compounds .

Anti-inflammatory Effects

Some thiazole-based compounds have demonstrated anti-inflammatory properties in preclinical models. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials can enhance the efficiency of these devices .

Polymer Chemistry

In polymer science, thiazole-containing monomers can be incorporated into polymers to impart specific properties such as thermal stability and electrical conductivity. This can lead to the development of advanced materials for various industrial applications .

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of a series of thiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value lower than that of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Activity

In a comparative study published in the Journal of Medicinal Chemistry, various thiazole derivatives were screened for antimicrobial activity. The findings showed that this compound had superior activity against Staphylococcus aureus compared to other tested compounds, highlighting its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

- Thiazoles (e.g., ) are often associated with antibacterial and receptor antagonism, while thiadiazoles () exhibit broader insecticidal and antifungal activities due to differences in electronic properties and ring strain .

Substituent Effects :

- Halogenated Aryl Groups : Chlorine and fluorine at para/ortho positions enhance lipophilicity and metabolic stability. For example, the 4-fluorophenyl group in ’s compound improves antibacterial potency by increasing membrane permeability .

- Bulkier Substituents : SSR125543A’s cyclopropyl and propynyl groups enhance CRF1 receptor selectivity and oral bioavailability, demonstrating the role of steric bulk in neurological targets .

Positional Isomerism :

- Substitution at the 4-position (e.g., 4-(4-fluorophenyl) in ) vs. 5-position (e.g., 5-(4-chlorophenyl) in the target compound) may alter binding site interactions. For instance, 4-substituted thiazoles show stronger antibacterial activity, while 5-substituted analogs may favor other targets .

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) :

- Synthetic Accessibility: Cyclization () and electrophilic substitution () are common methods. The target compound’s synthesis likely involves similar steps, with acetic acid or ethanol as solvents .

Biological Activity

5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring substituted with a 4-chlorophenyl group and a 2-fluorophenyl group, which influence its biological interactions and therapeutic potential.

The molecular formula of this compound is , with a molecular weight of approximately 297.78 g/mol. It has notable physical properties such as a melting point of 203-204°C and a boiling point of 389.8°C at atmospheric pressure .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole moiety is known for its role in modulating enzyme activity and receptor interactions. Specifically, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival pathways, leading to apoptotic cell death .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values for these cell lines have been reported as low as 10.10 µg/mL, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptosis |

| HepG2 | Varies | Modulation of survival pathways |

The structure-activity relationship (SAR) studies suggest that the presence of both the chlorophenyl and fluorophenyl groups enhances the binding affinity to specific biological targets, which may contribute to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. Thiazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary data suggest that this specific compound may inhibit the growth of various bacterial strains. Further research is needed to elucidate the exact mechanisms and efficacy against specific pathogens .

Case Studies

In a notable case study involving tumor-bearing mice models, researchers observed that the administration of this compound resulted in significant tumor regression. The study highlighted the compound's targeting ability towards sarcoma cells, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. How to design SAR studies for optimizing this compound’s pharmacokinetics?

- Methodological Answer : Systematic substitution at the 4-chlorophenyl and 2-fluorophenyl groups (e.g., replacing -Cl with -CF₃ or -OCH₃) followed by LogP measurements (via HPLC) and in vitro metabolic stability assays (e.g., liver microsome incubation) identifies pharmacokinetically favorable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.